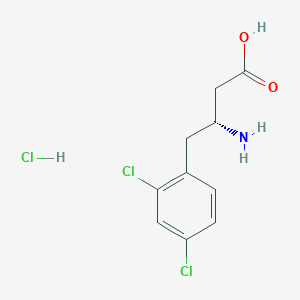

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D2O) :

¹³C NMR (100 MHz, D2O) :

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS (m/z) : [M+H]+ = 284.6 (calculated for C10H12Cl3NO2).

- Fragmentation patterns include loss of HCl (Δm/z = 36.5) and COOH (Δm/z = 45).

Comparative Analysis with β-Homophenylalanine Derivatives

The 2,4-dichloro substitution in this compound enhances lipophilicity and halogen bonding potential compared to monosubstituted derivatives. This structural feature is critical in medicinal chemistry applications, where halogenated aromatic rings improve target engagement through van der Waals interactions.

Properties

IUPAC Name |

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZEMBEPQATGG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Key Steps

The preparation generally follows these stages:

Step 1: Formation of the protected amino acid intermediate

A common protecting group used is the tert-butoxycarbonyl (BOC) group, yielding BOC-(R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid. This protection facilitates purification and handling.Step 2: Introduction of the 2,4-dichlorophenyl moiety

This is typically achieved via coupling reactions involving the corresponding benzyl derivatives.Step 3: Deprotection and salt formation

Removal of the BOC group under acidic conditions followed by treatment with hydrochloric acid yields the hydrochloride salt of the free amino acid.

Detailed Preparation from Patents and Literature

A representative preparation method adapted from related trifluorophenyl analogs (which share similar synthetic challenges) involves:

| Parameter | Details |

|---|---|

| Organic solvent | Toluene preferred; alternatives include methyl tert-butyl ether, isopropyl acetate, etc. |

| Inorganic base | Sodium hydroxide preferred; others include potassium hydroxide, sodium carbonate, etc. |

| Reaction temperature | 0–40 °C, optimally 20 °C |

| Reaction time | 4–18 hours, optimally 10 hours |

| Molar ratios | Compound I (amino acid precursor) : Compound II (aryl derivative) = 1:1–2 |

| Base to compound I ratio | 1:1–2.2 |

| Purification | Filtration, solvent extraction, and optionally silica gel chromatography |

| Yield | High purity and yield achievable; e.g., 60% yield reported for protected intermediates |

This method controls condensation impurities effectively, ensuring high purity suitable for industrial scale-up.

Oxidation and Coupling Reactions

In a related synthesis of BOC-protected trifluorophenyl analogs, oxidation steps using sodium chlorite and sodium hypochlorite in buffered aqueous-organic media (acetonitrile-water) at ~38 °C are employed to convert precursors to the desired acid intermediates. The reaction is monitored by HPLC, and after completion, the mixture is acidified and extracted to isolate the product with yields up to 98%.

Conversion to Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by:

- Dissolving the free amino acid in an appropriate solvent,

- Adding hydrochloric acid (e.g., 3N HCl) to adjust pH to acidic range (pH ~2–4),

- Stirring and precipitating the hydrochloride salt,

- Filtration and drying to obtain the solid hydrochloride salt.

Comparative Analysis of Solvents and Bases

| Aspect | Preferred Choice | Alternatives | Notes |

|---|---|---|---|

| Organic solvent | Toluene | Methyl tert-butyl ether, DCM, THF | Toluene reduces condensation impurities |

| Inorganic base | Sodium hydroxide | Potassium hydroxide, sodium carbonate | Sodium hydroxide offers better control |

| Reaction temperature | 20 °C | 0–40 °C | Lower temperature favors purity |

| Reaction time | 10 hours | 4–18 hours | Longer time ensures completion |

Research Findings and Impurity Control

- The main challenge in synthesis is controlling condensation impurities, which can arise from side reactions during coupling and protection steps.

- Using immiscible organic solvents like toluene and carefully controlling reaction parameters (temperature, time, molar ratios) minimizes these impurities.

- Purification by column chromatography is sometimes necessary but costly and less suitable for industrial scale; thus, optimized reaction conditions are preferred to reduce impurities upfront.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Outcome/Notes |

|---|---|---|

| Organic solvent | Toluene | Minimizes impurities |

| Inorganic base | Sodium hydroxide | Efficient deprotonation |

| Temperature | 20 °C | Balances reaction rate and purity |

| Reaction time | 10 hours | Complete conversion |

| Molar ratio (Compound I:II) | 1:1–2 | Ensures full reaction |

| Purification | Filtration, solvent extraction | Avoids costly chromatography |

| Yield | Up to 98% (for protected intermediates) | High yield achievable |

| Impurity control | Controlled by solvent and base choice | Critical for product quality |

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogenation Patterns

Non-Halogenated Substituents

Stereochemical Variations

Biological Activity

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activity, particularly in the field of neuropharmacology. This compound is a chiral amino acid derivative with significant implications for treating various neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N0.2HCl

- Molecular Weight : Approximately 284.57 g/mol

- CAS Number : 331847-13-3

The compound features a butanoic acid backbone substituted with a 2,4-dichlorophenyl group at the fourth position and an amino group at the third position. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications.

This compound acts primarily as an inhibitor of certain neurotransmitter transporters. Its structural similarity to other amino acids allows it to interact with receptors in the central nervous system (CNS). Preliminary studies suggest that it may exhibit neuroprotective effects , potentially modulating glutamate receptor activity, which is critical in various neurological processes.

Neuropharmacological Effects

Research indicates that this compound may play a role in:

- Inhibition of Neurotransmitter Receptors : It has been studied for its ability to modulate glutamate receptor activity, which is essential for synaptic transmission and plasticity.

- Neuroprotection : Initial findings suggest that it may have protective effects against neurodegenerative processes, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds. Below is a table summarizing key features and activities of related compounds:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 331847-13-3 | C10H12Cl2N0.2HCl | Inhibitor of neurotransmitter transporters |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 270596-38-8 | C10H12ClN0.2HCl | Different receptor interactions |

| (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 331763-54-3 | C10H12ClN0.2HCl | Similar structure but different activity profile |

Case Studies and Research Findings

- Neuroprotective Studies : A study highlighted the compound's potential in protecting neuronal cells from oxidative stress, indicating its utility in neurodegenerative disease models .

- Glutamate Modulation : Research demonstrated that this compound could influence glutamate levels in neuronal cultures, suggesting a mechanism through which it may exert neuroprotective effects .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics in animal models, with minimal toxicity observed at therapeutic doses .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride, and how can purity be ensured?

- Methodology :

- Step 1 : Start with enantioselective synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (R)-configuration. For example, a Strecker synthesis or enzymatic resolution may be employed to achieve stereochemical control .

- Step 2 : Purify intermediates via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric byproducts.

- Step 3 : Finalize the hydrochloride salt by treating the free base with HCl gas in anhydrous ether, followed by lyophilization .

- Purity Assurance : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity, as reported in commercial standards .

Q. Which analytical techniques are critical for characterizing the structure and enantiomeric purity of this compound?

- Structural Confirmation :

- Enantiomeric Purity :

Advanced Research Questions

Q. How can researchers resolve discrepancies between reported purity values (e.g., 95% vs. >98%) in different batches?

- Root Cause Analysis :

- Impurity Profiling : Perform LC-MS to identify contaminants (e.g., residual solvents, unreacted intermediates, or racemization byproducts). For example, reports 95% purity, while cites >97% for a trifluorophenyl analog, suggesting method-dependent variability .

- Method Optimization : Adjust recrystallization solvents (e.g., switching from ethanol to acetonitrile) or employ preparative HPLC to isolate high-purity fractions.

Q. What strategies are effective for evaluating the compound’s pharmacological activity, particularly as a reference standard?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., dipeptidyl peptidase-4 inhibition for Sitagliptin analogs) to measure IC values. Reference standards should align with pharmacopeial guidelines, as noted in for impurity profiling .

- Cellular Uptake Studies : Radiolabel the compound with or to track membrane permeability in cell lines (e.g., Caco-2 for intestinal absorption).

Q. How can enantiomeric excess be maximized during large-scale synthesis?

- Advanced Techniques :

- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization of intermediates to achieve >99% ee .

- Crystallization-Induced Diastereomer Transformation : Use chiral counterions (e.g., L-tartaric acid) to preferentially crystallize the (R)-enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.